Methylglyoxal
Overview
Description
Pyruvaldehyde, also known as 2-oxopropanal, is an organic compound with the chemical formula C₃H₄O₂. It is a colorless liquid that is highly reactive due to the presence of both aldehyde and ketone functional groups. Pyruvaldehyde is often used as a reagent in organic synthesis, a flavoring agent, and in tanning processes. It is also an intermediate in the metabolism of acetone and its derivatives in various biological systems .
Mechanism of Action
Target of Action
Methylglyoxal (MGO) is a highly reactive α-dicarbonyl compound that primarily targets macromolecules such as DNA, RNA, and proteins . It reacts with these targets, particularly through arginine, lysine, and cysteine residues , forming advanced glycation end products (AGEs) . AGEs are associated with several pathologies including diabetes, aging, and neurodegenerative diseases .
Mode of Action
MGO interacts with its targets by covalently modifying them, leading to the formation of AGEs . This modification can alter the structure and function of these macromolecules . For instance, MGO can modify the lysine side chain, yielding its carboxyethyl derivative (CEL) or forming lysine dimers (MOLD), as well as cross-linking arginine with lysine to generate MODIC adducts .
Biochemical Pathways
MGO is formed as a side-product of several metabolic pathways . It mainly arises as a byproduct of glycolysis involving glyceraldehyde-3-phosphate and dihydroxyacetone phosphate . It is also thought to arise via the degradation of acetone and threonine . MGO is detoxified by the glyoxalase system, which represents the most important pathway for the detoxification of MGO . This system converts MGO to D-Lactate, recycling glutathione in the process .
Pharmacokinetics
It is known that mgo is formed endogenously during the glycolytic pathway . Hyperglycemia in diabetic individuals markedly elevates plasma and urinary levels of MGO as a consequence of glycolytic overload .
Action Environment
The action of MGO is influenced by environmental factors. For instance, stress-induced MGO participates in signal transduction by altering the expression of a number of genes, triggering various responses including changes in general metabolism and ion/metabolite transport, stress and defense responses, as well as protein degradation . Therefore, the action, efficacy, and stability of MGO are highly dependent on the cellular and environmental context.
Biochemical Analysis
Biochemical Properties
Methylglyoxal is a potent glycating agent, reacting with DNA, lipids, and proteins, mainly through arginine, lysine, and cysteine residues . It is a highly reactive α-ketoaldehyde . In organisms, this compound is formed as a side-product of several metabolic pathways . It mainly arises as side products of glycolysis involving glyceraldehyde-3-phosphate and dihydroxyacetone phosphate .
Cellular Effects
It also induces cellular apoptosis, oxidative stress, inflammation, and AGE formation, which are specific events that induce vascular endothelial cell (EC) toxicity in endothelial dysfunction (ED) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It readily reacts with proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs) . It also triggers apoptosis by elevating the cleaved caspase-3 to Bax/Bcl-2 ratio and through activation of the ROS-mediated MAPKs (p-JNK, p-p38, and p-ERK) signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes over time. For instance, it has been found that this compound-induced AGEs are a common feature of breast cancer . Moreover, the concentration of this compound increased until it reached a certain level, after which it began to decrease .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on lung adenocarcinoma, it was found that appropriate concentrations of this compound assist plants in maintaining a balance between growth and development and survival defense, therefore shielding them from heavy metal harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an offshoot of glycolysis found in some prokaryotes, which converts glucose into this compound and then into pyruvate . It is also formed from dihydroxyacetone phosphate (DHAP) by the enzyme this compound synthase .
Transport and Distribution
It is known that this compound is a cell-permeant precursor of AGEs .
Subcellular Localization
It has been observed that the oncogenic function of this compound depends on its translocation to cell nucleus rather than its catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvaldehyde can be synthesized through the dehydration of dihydroxyacetone. The process involves the gradual addition of an aqueous solution of dihydroxyacetone to a water-immiscible organic liquid maintained at a temperature of about 100°C to 200°C in the presence of an acidic catalyst. Suitable acidic catalysts include sulfuric acid, para-toluene sulfonic acid, acidic ion exchange resins, phosphoric acid, and potassium acid sulfate .
Industrial Production Methods: In industrial settings, pyruvaldehyde is produced by the catalytic dehydrogenation of glycerol. This process involves the use of porous multifunctional mixed oxide catalysts under alkaline conditions. The reaction optimally occurs at temperatures between 250°C and 300°C, yielding high amounts of pyruvaldehyde .
Chemical Reactions Analysis
Types of Reactions: Pyruvaldehyde undergoes various chemical reactions, including:
Oxidation: Pyruvaldehyde can be oxidized to form pyruvic acid.
Reduction: It can be reduced to form lactaldehyde.
Condensation: Pyruvaldehyde can undergo aldol condensation with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Basic conditions, often using sodium hydroxide or potassium hydroxide, facilitate aldol condensation reactions.
Major Products:
Oxidation: Pyruvic acid.
Reduction: Lactaldehyde.
Condensation: Various aldol products depending on the reactants used.
Scientific Research Applications
Pyruvaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its antiviral properties.
Industry: It is used in the production of flavoring agents and tanning processes.
Comparison with Similar Compounds
Glyoxal: Another related compound, glyoxal, contains two aldehyde groups and is used in similar applications.
Acetylformaldehyde: This compound is structurally similar to pyruvaldehyde and is used in organic synthesis.
Uniqueness: Pyruvaldehyde’s unique combination of aldehyde and ketone functional groups makes it highly versatile in chemical reactions. Its role as an intermediate in metabolic pathways and its potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
2-oxopropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJULSRZWUXGPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
Record name | METHYLGLYOXAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20659 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021628 | |
Record name | Methyl glyoxal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour | |
Record name | METHYLGLYOXAL | |
Source | CAMEO Chemicals | |
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Record name | Methylglyoxal | |
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Record name | Pyruvaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
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Record name | Pyruvaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg | |
Record name | METHYLGLYOXAL | |
Source | CAMEO Chemicals | |
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Record name | METHYL GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol) | |
Record name | METHYLGLYOXAL | |
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Record name | METHYL GLYOXAL | |
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Record name | Pyruvaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
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Density |
1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048 | |
Record name | METHYLGLYOXAL | |
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Record name | METHYL GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
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Record name | Pyruvaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
26.7 [mmHg] | |
Record name | Methylglyoxal | |
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Mechanism of Action |
This study examines molecular mechanisms in the methylglyoxal (MG)-induced signal transduction leading to apoptosis, focusing particularly on the role of JNK activation. We first confirmed that MG caused apoptosis in Jurkat cells and that it was cell type dependent because it failed to induce apoptosis in MOLT-4, HeLa, or COS-7 cells. A caspase inhibitor, Z-DEVD-fmk, completely blocked MG-induced poly(ADP-ribose)polymerase (PARP) cleavage and apoptosis, showing the critical role of caspase activation. Inhibition of JNK activity by a JNK inhibitor, curcumin, remarkably reduced MG-induced caspase-3 activation, PARP cleavage, and apoptosis., ... In the present study, /the authors/ investigated ATP binding, stability and degradation of methylglyoxal (MGO)-modified alpha-crystallin. Proteolytic digestion with trypsin and chymotrypsin showed that MGO-modified alpha-crystallin is more susceptible to degradation compared to native alpha-crystallin. Furthermore, ATP was able to protect native alpha-crystallin against proteolytic cleavage but not MGO-modified alpha-crystallin. ... MGO-modification of alpha-crystallin causes partial unfolding and decreased stability leading to enhanced proteolysis. Cross-linking of these degraded products could result in aggregation and subsequent insolubilization as observed in senile and diabetic cataract lenses., ... N-acetyl-L-cysteine, an antioxidant, successfully suppressed the activity of the p38 MAPK signaling pathway along with the inhibition of apoptosis, indicating the involvement of oxidative stress in the MG-induced apoptosis via the p38 MAPK pathway., ... The majority of glyoxal-induced mutations (65%) were base-pair substitutions, in which G:C-->C:G transversions were predominant. In the mutants induced by methylglyoxal, multi-base deletions were predominant (50%), followed by base-pair substitutions (35%), in which G:C-->C:G and G:C-->T:A transversions were predominant. | |
Record name | METHYL GLYOXAL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |
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Color/Form |
Clear, yellow liquid, Yellow, hygroscopic liquid | |
CAS No. |
78-98-8, 51252-84-7 | |
Record name | METHYLGLYOXAL | |
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Record name | Methylglyoxal | |
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Record name | Methyl glyoxal | |
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Record name | Pyruvaldehyde | |
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Record name | methylglyoxal | |
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Record name | Pyruvaldehyde polymer | |
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Record name | methylglyoxal | |
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Record name | Methyl glyoxal | |
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Record name | Pyruvaldehyde | |
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Record name | METHYL GLYOXAL | |
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Record name | Pyruvaldehyde | |
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Melting Point |
< 25 °C | |
Record name | Pyruvaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methylglyoxal (MGLY)?
A: this compound (MGLY), also known as 2-oxopropanal, is a reactive α-oxoaldehyde and dicarbonyl compound. [] It is a by-product of normal cellular metabolism, particularly glycolysis. [, ]
Q2: How does this compound interact with its targets in cells?
A: this compound primarily interacts with proteins, DNA, and RNA through non-enzymatic reactions. [, , , , ] It reacts with arginine and lysine residues in proteins to form advanced glycation end-products (AGEs), altering protein structure and function. [, , , , ] This process is known as glycation. [, ]
Q3: What are the downstream effects of this compound-induced protein modifications?
A3: this compound modifications can lead to:
- Impaired enzyme activity: For example, this compound modification of Arg-410 in human serum albumin inhibits its esterase activity and ligand-binding capacity. [] Similarly, enolase activity in yeast is reduced due to dissociation of the active dimer upon glycation. []
- Disrupted cellular signaling: In diabetic mice, this compound modification of proteins contributes to delayed gastric ulcer healing. []
- Cellular toxicity: this compound can induce oxidative stress and contribute to various diseases, including diabetic complications like neuropathy and nephropathy. [, , , , , ]
Q4: What is the molecular formula, weight, and spectroscopic data for this compound?
A4:
- Molecular formula: C3H4O2 [, ]
- Molecular weight: 72.06 g/mol [, ]
- UV-visible absorption spectrum: Shows temperature-dependent variations. Plum et al. (1983) and Meller et al. (1991) published different values, with more recent data supporting the latter. []
Q5: Can you explain the stability of this compound under various conditions?
A: this compound is a highly reactive compound. [, , , , , ] Its stability is influenced by factors such as:
- pH: this compound reacts with 2-aminonicotinic acid under acidic conditions. []
- Temperature: Thermal decomposition of this compound oligomers occurs, releasing monomeric this compound, with varying efficiency depending on the temperature and duration. []
- Presence of nucleophiles: this compound readily reacts with nucleophilic groups like amines. [, ]
Q6: How is this compound metabolized and detoxified in cells?
A: The primary detoxification pathway for this compound is the glyoxalase system, a two-enzyme system consisting of glyoxalase I and glyoxalase II. [, , , , ] This system requires reduced glutathione (GSH) as a cofactor and converts this compound into D-lactate. [, , , ] Some organisms, like Candida albicans, also possess glutathione-independent glyoxalases like Glx3, which play a role in managing this compound levels, particularly in glycerol metabolism. []
Q7: Are there alternative pathways for this compound metabolism?
A: While the glyoxalase system is the primary pathway, evidence suggests that in specific conditions, like oxidative stress in Salmonella, the this compound pathway branching from glycolysis can consume a significant portion of cellular glutathione. [] This pathway might help balance glucose utilization and aerobic respiration. []
Q8: Has computational chemistry been used to study this compound?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the hydration of this compound and dimer formation. [] These studies revealed that, unlike glyoxal, fully hydrated this compound is not thermodynamically favored, and aldol condensations are the preferred oligomerization reactions. []
Q9: What are the implications of this compound's reactivity for analytical techniques?
A: this compound's high reactivity necessitates careful consideration during analysis. [] Techniques like chemiluminescence derivatization using reagents like 2-aminonicotinic acid have been developed for sensitive and selective detection. [] Accurate quantification requires controlling factors like pH, temperature, and reaction time during derivatization. [, ]
Q10: What is the environmental impact of this compound?
A: this compound is found in the atmosphere and contributes to secondary organic aerosol (SOA) formation. [, ] Its gas-particle partitioning, influenced by humidity and aerosol composition, impacts its atmospheric lifetime and fate. [, ] More research is needed to fully understand its environmental degradation pathways and long-term ecological effects.
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